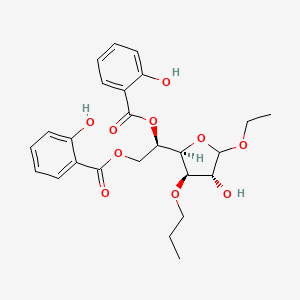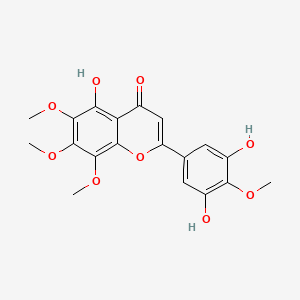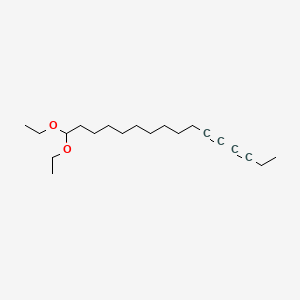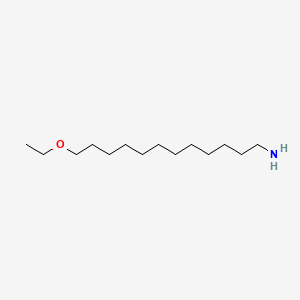![molecular formula C15H15N3O2 B1622300 N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide CAS No. 108717-59-5](/img/structure/B1622300.png)
N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide
Vue d'ensemble
Description
“N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide” is a chemical compound with the CAS number 108717-59-5 . It is offered by several suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H15N3O2 . This indicates that it contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 269.3 g/mol . It has a melting point of 228-230°C .Applications De Recherche Scientifique
Heterogeneous Catalysis
N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide derivatives are explored in the realm of heterogeneous catalysis, particularly for Knoevenagel condensation. The amide functionalized covalent organic frameworks (COFs) that incorporate these units demonstrate enhanced catalytic efficiency due to their crystallinity and structural features, offering new avenues for chemical synthesis and applications in materials science (Yang Li et al., 2019).
Anticancer Research
Research on this compound derivatives also extends to anticancer applications. These compounds have been investigated for their cytotoxic effects against melanoma cells, demonstrating potential for targeted drug delivery systems. The selective toxicity of these derivatives towards melanoma cells, as compared to their effects on non-cancerous cells, supports the development of more efficient and specific anticancer therapies (Markus Wolf et al., 2004).
Supramolecular Chemistry
The structural motif of this compound serves as a versatile building block in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), to which these compounds are closely related, enable the formation of highly ordered structures through hydrogen bonding. This feature is harnessed in various scientific disciplines, from nanotechnology to biomedical applications, showcasing the adaptability and multifunctionality of these compounds (S. Cantekin et al., 2012).
Biological Activity Studies
Explorations into the biological activities of this compound derivatives reveal their potential in combating various microbial strains and in affecting photosynthetic electron transport. Such studies are crucial for the development of new antimicrobial agents and for understanding the interaction mechanisms of these compounds with biological systems (A. Imramovský et al., 2011).
Drug Discovery and Medicinal Chemistry
The compound class including this compound is integral to the discovery and optimization of drugs. For instance, these compounds have been evaluated for their role in histone deacetylase inhibition, a therapeutic strategy for cancer treatment. Their selectivity and efficacy in inhibiting specific HDACs highlight their potential as lead compounds in drug discovery projects (Nancy Z. Zhou et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-aminoanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10,16H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUAYGZHHVIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376981 | |
| Record name | N-[2-(4-Aminoanilino)-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108717-59-5 | |
| Record name | N-[2-(4-Aminoanilino)-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1622228.png)







